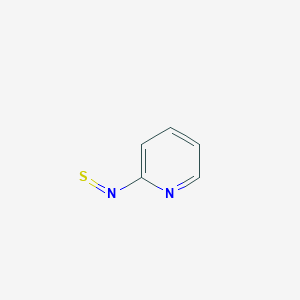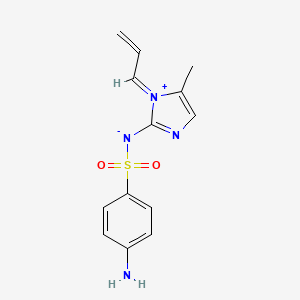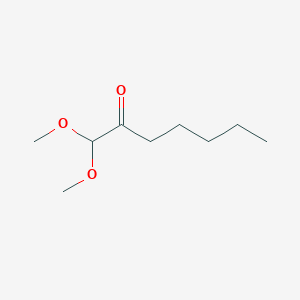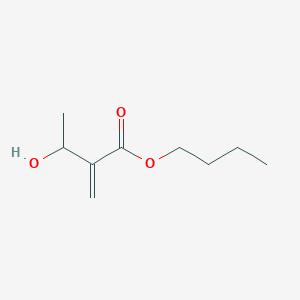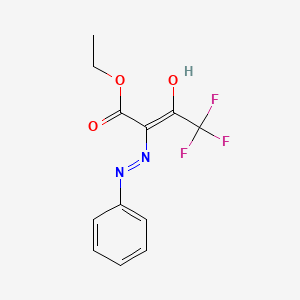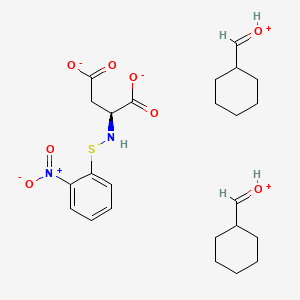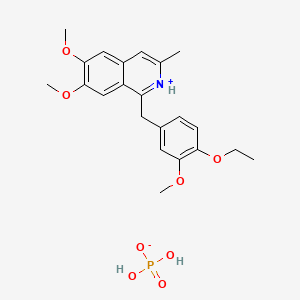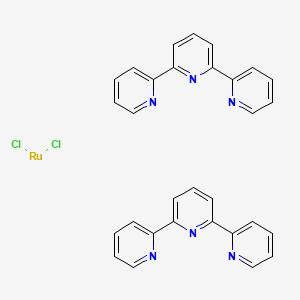
(3R)-dithiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-dithiolane-3-carboxylic acid is an organic compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-dithiolane-3-carboxylic acid typically involves the formation of the dithiolane ring followed by the introduction of the carboxylic acid group. One common method includes the reaction of a suitable dithiol with a halogenated carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
(3R)-dithiolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
(3R)-dithiolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R)-dithiolane-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Dithiolane derivatives: Compounds with similar dithiolane rings but different substituents.
Carboxylic acids: Compounds with similar carboxylic acid groups but different ring structures.
Uniqueness
(3R)-dithiolane-3-carboxylic acid is unique due to the combination of the dithiolane ring and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C4H6O2S2 |
|---|---|
分子量 |
150.2 g/mol |
IUPAC名 |
(3R)-dithiolane-3-carboxylic acid |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |
InChIキー |
SHMXLCRUTGTGGS-GSVOUGTGSA-N |
異性体SMILES |
C1CSS[C@H]1C(=O)O |
正規SMILES |
C1CSSC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


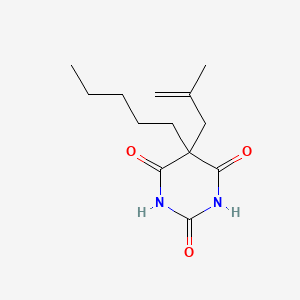
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
